molecular formula C12H14N2S B6420210 2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 5955-44-2

2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B6420210
CAS No.: 5955-44-2
M. Wt: 218.32 g/mol
InChI Key: GUXNCHZGLITIIE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound with potential applications in various scientific fields. This compound features a fused imidazole ring system with a phenyl group and two methyl groups, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the cyclization of a diamine with a diketone under acidic conditions. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions at the imidazole ring or the phenyl group can lead to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.

  • Substitution: : Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions can include oxidized imidazole derivatives, reduced thione compounds, and substituted imidazole or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its interactions with biological molecules can provide insights into various biological processes.

Medicine

Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenyl group can participate in π-π interactions with other aromatic compounds. These interactions can modulate biological pathways and lead to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-(3-methylphenyl)propanol: : This compound shares a similar phenyl group but has a different functional group.

  • 2,2-Dimethyl-4-(3-methylphenyl)propanoic acid: : Another related compound with a carboxylic acid group instead of the imidazole ring.

Uniqueness

2,2-Dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is unique due to its fused imidazole ring system, which provides distinct chemical reactivity and biological activity compared to its similar compounds. This structural feature allows for a wide range of applications and interactions in various scientific fields.

Properties

IUPAC Name

2,2-dimethyl-4-(3-methylphenyl)-1H-imidazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8-5-4-6-9(7-8)10-11(15)14-12(2,3)13-10/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXNCHZGLITIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(NC2=S)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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